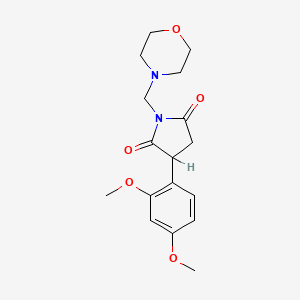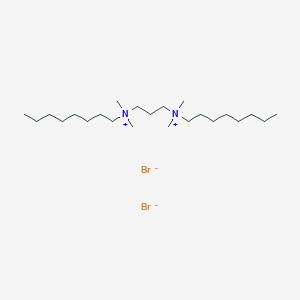
2-(Aziridin-1-YL)ethyl undec-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aziridin-1-YL)ethyl undec-2-enoate is an organic compound that features an aziridine ring attached to an ethyl undec-2-enoate moiety Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-YL)ethyl undec-2-enoate typically involves the reaction of aziridine with ethyl undec-2-enoate under specific conditions. One common method includes the use of a base to deprotonate the aziridine, followed by nucleophilic attack on the ethyl undec-2-enoate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Safety measures are crucial due to the toxic and volatile nature of aziridine .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aziridin-1-YL)ethyl undec-2-enoate undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine nitrogen, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Aziridine N-oxides.
Reduction: Primary and secondary amines.
Substitution: Substituted aziridines with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Aziridin-1-YL)ethyl undec-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in biological systems.
Medicine: Explored for its use in drug development, particularly in the synthesis of bioactive compounds.
Wirkmechanismus
The mechanism of action of 2-(Aziridin-1-YL)ethyl undec-2-enoate involves the reactivity of the aziridine ring. The ring strain makes the aziridine highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various applications, such as cross-linking and polymerization. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: The simplest aziridine, consisting of a three-membered ring with one nitrogen atom.
2-(Aziridin-1-yl)ethanol: An aziridine derivative with an ethanol group.
N-(2-aminoethyl)-1-aziridine-ethanamine: A more complex aziridine derivative with additional amino groups.
Uniqueness
2-(Aziridin-1-YL)ethyl undec-2-enoate is unique due to the presence of the undec-2-enoate moiety, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring both the reactivity of the aziridine ring and the functional group versatility of the undec-2-enoate .
Eigenschaften
CAS-Nummer |
65871-40-1 |
|---|---|
Molekularformel |
C15H27NO2 |
Molekulargewicht |
253.38 g/mol |
IUPAC-Name |
2-(aziridin-1-yl)ethyl undec-2-enoate |
InChI |
InChI=1S/C15H27NO2/c1-2-3-4-5-6-7-8-9-10-15(17)18-14-13-16-11-12-16/h9-10H,2-8,11-14H2,1H3 |
InChI-Schlüssel |
DDUVVSIJMCTETI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CC(=O)OCCN1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one](/img/structure/B14470707.png)






![Naphtho[2,1-b]thiophene, 1-methyl](/img/structure/B14470759.png)
![2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;sulfate](/img/structure/B14470768.png)



![4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14470782.png)
